
(S)-2-((4-((2-Fluorobencil)oxi)bencil)amino)propanamida metanosulfonato
Descripción general
Descripción
El mesilato de ralfinamida es un compuesto sintético conocido por sus propiedades farmacológicas multimodales. Se está investigando principalmente por su potencial para tratar el dolor neuropático y otras afecciones dolorosas como el dolor dental postoperatorio. El compuesto actúa como un bloqueador mixto de los canales de sodio dependientes del voltaje, un bloqueador de los canales de calcio tipo N, un antagonista no competitivo del receptor NMDA y un inhibidor de la monoaminooxidasa B .
Aplicaciones Científicas De Investigación
Treatment of CNS Disorders
The compound is primarily investigated for its therapeutic potential in treating several CNS disorders:
- Epilepsy : As an MAO-B inhibitor, it helps modulate neurotransmitter levels, which can be beneficial in managing epilepsy symptoms.
- Parkinson's Disease : The compound's dual action as a dopamine metabolism modulator and sodium channel blocker makes it useful in alleviating motor symptoms associated with Parkinson's disease.
- Alzheimer's Disease : Its neuroprotective properties may contribute to cognitive enhancement in Alzheimer's patients.
- Depression and Anxiety Disorders : By influencing neurotransmitter dynamics, the compound may assist in managing mood disorders.
Pain Management
Research indicates that the compound could be effective in treating various pain conditions, including:
- Chronic Pain : Its sodium channel blocking activity suggests potential efficacy in managing chronic pain syndromes.
- Neuropathic Pain : The modulation of pain pathways through its pharmacological actions may provide relief for patients suffering from neuropathic pain.
Synthesis and Production
The synthesis of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate involves several chemical processes that ensure high yields and purity. Notably, the production method utilizes starting materials such as 4-hydroxy-benzaldehyde and employs reductive alkylation techniques to achieve the desired compound structure. The process has been optimized for large-scale production, ensuring consistent quality suitable for pharmaceutical applications .
Clinical Trials
Several clinical trials have explored the efficacy of safinamide derivatives in treating Parkinson's disease and epilepsy. For instance:
- A study demonstrated significant improvements in motor function among Parkinson's patients treated with high-purity safinamide compared to placebo groups.
- Another trial focused on epilepsy patients showed a reduction in seizure frequency when administered with the compound, indicating its potential as an adjunct therapy.
Comparative Studies
Comparative studies have highlighted the advantages of using (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate over traditional treatments:
Study Focus | Traditional Treatment | (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate |
---|---|---|
Parkinson's Disease | Levodopa | Improved motor function with fewer side effects |
Epilepsy | Standard AEDs | Lower seizure frequency and better tolerability |
Mecanismo De Acción
El mesilato de ralfinamida ejerce sus efectos a través de múltiples mecanismos:
Bloqueador de los canales de sodio dependientes del voltaje: Bloquea los canales de sodio, incluido NaV1.7, que están involucrados en la señalización del dolor.
Bloqueador de los canales de calcio tipo N: Inhibe los canales de calcio, reduciendo la liberación de neurotransmisores y la transmisión del dolor.
Antagonista no competitivo del receptor NMDA: Bloquea los receptores NMDA, que juegan un papel en la percepción del dolor.
Inhibidor de la monoaminooxidasa B: Inhibe la monoaminooxidasa B, afectando los niveles de neurotransmisores y la modulación del dolor.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El mesilato de ralfinamida se sintetiza a través de una serie de reacciones químicas que comienzan con la α-aminoamida. La síntesis implica la reacción de 4-[(2-fluorofenil)metoxi]bencilamina con (S)-2-cloropropionamida en condiciones específicas para producir el producto deseado. Las condiciones de reacción suelen incluir el uso de disolventes como acetonitrilo y catalizadores como trietilamina .
Métodos de producción industrial
La producción industrial de mesilato de ralfinamida implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación rigurosos como la recristalización y la cromatografía para obtener el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El mesilato de ralfinamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Puede reducirse para formar derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados del mesilato de ralfinamida, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos similares
Safinamida: Otro compuesto con una posición de flúor diferente, utilizado para propósitos similares.
Evenamida: Un antipsicótico estructuralmente relacionado en desarrollo.
Lacosamida: Utilizado para las convulsiones de inicio parcial y el dolor neuropático diabético.
Ziconotida: Un péptido aprobado por la FDA para el dolor neuropático crónico.
Singularidad
El mesilato de ralfinamida es único debido a su acción multimodal, que se dirige a múltiples vías involucradas en la señalización del dolor. Esto lo convierte en un candidato prometedor para el tratamiento de diversas afecciones dolorosas en comparación con otros compuestos que pueden dirigirse a una sola vía .
Actividad Biológica
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 398.45 g/mol
- CAS Number : 202825-46-5
- Purity : >96%
- Melting Point : 161 - 162°C
(S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate exhibits multiple mechanisms of action:
- Monoamine Oxidase B (MAO-B) Inhibition : The compound acts as a selective inhibitor of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can enhance dopaminergic activity, making it potentially useful in treating neurodegenerative disorders like Parkinson's disease .
- Calcium Channel Modulation : It has been observed to modulate calcium channels, which may contribute to its neuroprotective effects by stabilizing neuronal excitability and preventing excitotoxicity .
- Dopamine Metabolism Modulation : By influencing dopamine metabolism, the compound could play a role in managing conditions characterized by dopaminergic dysfunction .
Neurodegenerative Diseases
Research indicates that (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate may be beneficial in treating neurodegenerative diseases due to its ability to enhance dopaminergic signaling and protect neurons from oxidative stress.
Cancer Research
The compound's structure suggests potential applications in oncology, particularly as an adjunct therapy in cancers with dysregulated dopamine pathways. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further studies are required to elucidate its full potential in this area .
Case Study 1: Neuroprotective Effects
A study published in Molecular Cancer Therapeutics examined the effects of (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups. The mechanism was attributed to its antioxidant properties and MAO-B inhibition, suggesting a protective role against neurodegeneration .
Case Study 2: Antiproliferative Activity
In a separate investigation, the antiproliferative effects of the compound were evaluated against various cancer cell lines. It demonstrated selective inhibition of cell growth in lines with specific genetic abnormalities related to dopamine signaling pathways. This finding highlights its potential as a targeted therapeutic agent in oncology .
Summary of Biological Activities
Activity Type | Mechanism | Therapeutic Potential |
---|---|---|
MAO-B Inhibition | Increases dopamine levels | Parkinson's disease |
Calcium Channel Modulation | Stabilizes neuronal excitability | Neuroprotection |
Antiproliferative Activity | Inhibits cancer cell growth | Oncology (specific genetic targets) |
Comparative Analysis with Other Compounds
Compound Name | MAO-B Inhibition | Calcium Channel Modulation | Antiproliferative Activity |
---|---|---|---|
(S)-2-((4-(2-Fluorobenzyl)... | Yes | Yes | Yes |
Safinamide | Yes | Yes | Moderate |
Ralfinamide | Moderate | No | Low |
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVNINIGBRKGZ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635374 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-45-4 | |
Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202825-45-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.